4-((2,3-Dichlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Description
4-((2,3-Dichlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of the 1,2,4-triazole-3-thiol scaffold. Its structure features a triazole core substituted at position 4 with a 2,3-dichlorobenzylidene group and at position 5 with a pyridin-2-yl moiety. This compound belongs to a broader class of triazole-based Schiff bases, which are extensively studied for their antimicrobial, anticancer, and antiviral properties due to their ability to interact with biological targets via π-π stacking, hydrogen bonding, and hydrophobic interactions .
Properties
CAS No. |
613248-20-7 |
|---|---|
Molecular Formula |
C14H9Cl2N5S |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
4-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H9Cl2N5S/c15-10-5-3-4-9(12(10)16)8-18-21-13(19-20-14(21)22)11-6-1-2-7-17-11/h1-8H,(H,20,22)/b18-8+ |
InChI Key |
QIXWTTGXULLMAQ-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dichlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,3-dichlorobenzaldehyde with 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((2,3-Dichlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent.
Mechanism of Action
The mechanism of action of 4-((2,3-Dichlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound’s triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The dichlorobenzylidene moiety may also contribute to its biological activity by interacting with cellular membranes and disrupting their function.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- 4-Fluorobenzylidene analog (): Substitution with a fluorine atom at the para position of the benzylidene group resulted in a compound with moderate antibacterial activity. Fluorine’s electronegativity may enhance membrane permeability but reduces electron density on the aromatic ring compared to chlorine .
- 4-Methoxybenzylidene analog (): The methoxy group (electron-donating) increased synthetic yield (73–81%) compared to electron-withdrawing substituents, likely due to improved reaction kinetics. However, this substitution reduced antibacterial potency compared to nitro- or chloro-substituted analogs .
Chlorinated Benzylidene Derivatives
- 2,6-Dichlorobenzylidene analog (): This positional isomer of the target compound showed distinct steric and electronic properties due to the 2,6-dichloro substitution pattern.
- 2,4-Dichlorophenyl analog (): Substitution at the 2,4-positions improved antifungal activity in related triazoles, suggesting that the 2,3-dichloro configuration in the target compound may offer unique steric advantages for interacting with enzyme active sites .
Variations at the 5-Position of the Triazole Ring
- Pyridin-4-yl substitution (): Replacing pyridin-2-yl with pyridin-4-yl in Schiff base ligands led to metal complexes (e.g., Co(II), Ni(II)) with significant anticancer activity (IC₅₀: 12–18 µM against MCF-7 and Hep-G2 cells). The pyridin-2-yl group in the target compound may favor different binding modes due to its nitrogen orientation .
- 4-Nitrophenyl substitution (): This electron-deficient aryl group enhanced antibacterial activity against Gram-negative bacteria (e.g., E. coli), likely due to improved interaction with bacterial efflux pumps .
Antibacterial Activity
- Nitrobenzylidene analogs (): Compounds like 4-[(3-nitrobenzylidene)amino]-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol exhibited potent activity against S. aureus (MIC: 0.132 mM), outperforming ampicillin. The nitro group’s strong electron-withdrawing effect likely enhances target binding .
- Thiophene/furan-containing analogs (): Metal complexes of these ligands showed moderate antibacterial effects, suggesting that the free ligand (as in the target compound) may require structural optimization for enhanced activity .
Anticancer Activity
- Furan-allylidene analog (): The compound 4-((3-(furan-2-yl)allylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol demonstrated apoptosis-inducing effects in lung cancer cells, highlighting the role of extended conjugation in cytotoxicity .
- Bromophenyl and fluorophenyl analogs (): Derivatives like 4-(4-bromophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol induced endoplasmic reticulum stress in cancer cells, a mechanism that may be shared by the target compound due to structural similarities .
Characterization Techniques
All analogs, including the target compound, are characterized using:
- ¹H/¹³C NMR : To confirm Schiff base formation (imine proton at δ 8.5–9.5 ppm) and aromatic substitution patterns.
- FTIR : Thiol (-SH) stretching vibrations at 2550–2600 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹ .
- ESI-MS : Molecular ion peaks consistent with the expected molecular weights .
Key Research Findings and Implications
- Structure-Activity Relationship (SAR) : Chlorine atoms at the 2,3-positions on the benzylidene group may enhance hydrophobic interactions with biological targets, while the pyridin-2-yl group facilitates hydrogen bonding via its nitrogen lone pair .
- Further studies should explore its inhibition of dihydrofolate reductase (DHFR) or SARS-CoV-2 helicase, as seen in related triazoles .
Tabulated Comparison of Key Analogs
*Estimated based on analogous syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
